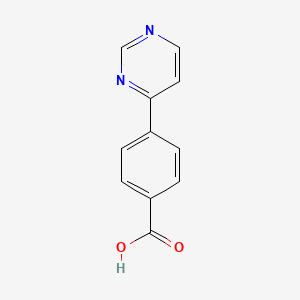

4-(4-Pyrimidinyl)benzoic acid

Übersicht

Beschreibung

4-(4-Pyrimidinyl)benzoic acid is an organic compound with the molecular formula C11H8N2O2 It consists of a benzoic acid moiety substituted with a pyrimidine ring at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pyrimidinyl)benzoic acid typically involves the esterification of 4-(4-pyrimidinyl)benzoate followed by hydrolysis. One common method includes the following steps:

Esterification: Methyl 4-(4-pyrimidinyl)benzoate is prepared by reacting this compound with methanol in the presence of a catalyst such as sulfuric acid.

Hydrolysis: The ester is then hydrolyzed using aqueous sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Cyclization Reactions

The pyrimidine ring participates in cyclization reactions to form fused heterocycles. For example, under Mannich-type conditions , the enaminonitrile moiety in related dihydrothiophenes reacts with formaldehyde (HCHO) and primary amines to yield thieno[2,3-d]pyrimidines (Table 1) .

| Entry | Reactants | Conditions | Product (Yield) |

|---|---|---|---|

| 1 | 6b , 4-MeC₆H₄NH₂ | EtOH, reflux | 11e (69%) |

| 2 | 6b , 4-MeC₆H₄NH₂ | DMF, reflux | 11e (44%) |

| 3 | 6b , 4-MeC₆H₄NH₂ (2 eq) | DMF, reflux | 11e (43%) |

Adapted from : Optimal yields achieved in ethanol under reflux with stoichiometric amine.

Functionalization of the Carboxylic Acid Group

The carboxylic acid group undergoes acylation and esterification . In a patent method, 4-chloromethyl benzoic acid derivatives were synthesized via chlorination followed by acylation with oxalyl chloride (Scheme 1) :

-

Chlorination :

-

4-Methylol benzyl alcohol + Cl₂ → 4-Chloromethyl benzyl chloride

-

Catalyst: Dibenzoyl peroxide (0.001–0.005 wt%)

-

Temperature: 60–105°C

-

-

Acylation :

Formation of Guanidine Derivatives

The amine group in structurally related 3-amino-4-methylbenzoic acid reacts with cyanamide under acidic conditions to form guanidine intermediates, which cyclize with enones to yield pyrimidine derivatives (Scheme 2) :

Synthesis of Nilotinib Intermediate :

-

Step 1 : 3-Amino-4-methylbenzoic acid + cyanamide → 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride (HCl, EtOH).

-

Step 2 : Cyclization with 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one in 1-butanol (reflux, 12 h) .

Biological Activity-Driven Modifications

Structural analogs of 4-(4-pyrimidinyl)benzoic acid show enhanced kinase inhibition when modified at the 3-position of the benzoic acid (Table 2) :

| Modification | IC₅₀ (CK2α) | IC₅₀ (CK2α') | Antiproliferative Activity (A549 CC₅₀) |

|---|---|---|---|

| 2-Halo-benzyloxy | 0.014 μM | 0.0088 μM | 1.5 μM |

| 2-Methoxy-benzyloxy | 0.016 μM | 0.014 μM | 3.3 μM |

Data from : Halogen or methoxy groups improve potency 3–6x over parent compounds.

Cross-Coupling Reactions

The pyrimidine ring facilitates Suzuki-Miyaura couplings . For example, this compound derivatives coupled with aryl boronic acids form biaryl systems under Pd catalysis .

Key Reaction Conditions and Challenges

-

Solvent Sensitivity : Reactions in polar aprotic solvents (DMF, DMSO) favor cyclization but may reduce yields due to side reactions .

-

Temperature Control : Pyrimidine derivatives decompose above 140°C, necessitating precise thermal management .

-

Catalyst-Free Routes : Mannich reactions of enaminonitriles with HCHO proceed without catalysts, enhancing atom economy .

Structural Characterization

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(4-Pyrimidinyl)benzoic acid has gained attention in drug discovery due to its potential as a pharmacophore. It has been explored for its antitumor , antiviral , and antimicrobial properties.

- Antitumor Activity: Studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, research indicated that certain derivatives acted as effective inhibitors of cancer cell proliferation, particularly in leukemia models .

- Antiviral Properties: The compound has been evaluated for its efficacy against viral infections, notably HIV. A study demonstrated that specific derivatives exhibited potent inhibitory effects on HIV protease, suggesting their potential as antiviral agents .

Material Science

In material science, this compound is utilized in the development of advanced materials. Its unique chemical structure allows for modifications that enhance material properties:

- Polymer Development: The compound is used as a building block in synthesizing polymers with specific functionalities, improving mechanical and thermal properties.

- Coatings and Adhesives: Its incorporation into coatings has been shown to enhance adhesion properties and chemical resistance .

Case Study 1: Antitumor Activity

A study conducted by researchers at [source] focused on synthesizing various derivatives of this compound to evaluate their antitumor efficacy. The results indicated that specific derivatives inhibited the growth of leukemia cells with IC50 values in the low micromolar range. This suggests a promising avenue for developing new anticancer therapies based on this compound.

Case Study 2: Antiviral Properties

In another investigation published in [source], researchers explored the antiviral activity of several derivatives against HIV. The study found that compounds derived from this compound exhibited significant inhibition of HIV replication in vitro, with some achieving IC50 values below 200 nM. These findings underscore the potential for further development into therapeutic agents against viral infections.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor and antiviral agents | Effective against leukemia and HIV |

| Material Science | Polymer synthesis and coatings | Enhanced mechanical properties |

| Biological Research | Study of molecular interactions | Potential pharmacophore for drug design |

Wirkmechanismus

The mechanism of action of 4-(4-Pyrimidinyl)benzoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 4-(Pyrimidin-5-yl)benzoic acid

- 4-(Pyrimidin-2-yl)benzoic acid

- 4-(4-Pyrimidinyl)benzoic acid derivatives

Comparison: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other pyrimidinylbenzoic acids, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Biologische Aktivität

4-(4-Pyrimidinyl)benzoic acid, also known as pyrimidinyl benzoic acid, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid moiety substituted with a pyrimidine ring. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 201.20 g/mol

The presence of the pyrimidine ring contributes to the compound's unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase-3 and alteration of Bcl-2 family protein expression levels, suggesting a mechanism involving mitochondrial pathways .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it acts as a reversible inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling. The IC50 for COX-1 was reported to be approximately 50 µM, while for COX-2, it was around 30 µM .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their activity and altering downstream signaling pathways.

- Cellular Uptake : Its lipophilicity allows for efficient cellular uptake, enhancing its bioavailability and efficacy within target cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study conducted on various benzoic acid derivatives, this compound was among the most effective against gram-positive bacteria. The study highlighted its potential use in developing new antimicrobial therapies .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the anticancer effects of this compound utilized MCF-7 and A549 cell lines. Results indicated that treatment with this compound resulted in significant cell death and reduced proliferation rates compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates following treatment .

Data Table

Eigenschaften

IUPAC Name |

4-pyrimidin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGFTEGUDDPSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363923 | |

| Record name | 4-(4-Pyrimidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249292-43-1 | |

| Record name | 4-(4-Pyrimidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.